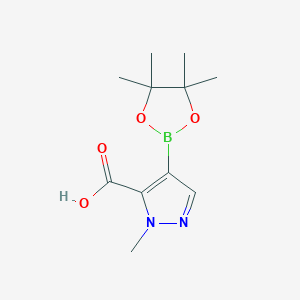![molecular formula C16H19BN2O4 B7956484 5-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-pyrazole-3-carboxylic acid](/img/structure/B7956484.png)
5-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-pyrazole-3-carboxylic acid is a boronic acid derivative with a pyrazole ring structure
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The compound can be synthesized by reacting 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid with hydrazine hydrate in the presence of a suitable catalyst.
Coupling Reactions: Suzuki-Miyaura cross-coupling reaction is a common method used to synthesize this compound. It involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods:
Batch Process: The compound can be produced in a batch process where the reactants are mixed in a reactor, and the reaction is carried out under controlled conditions.
Continuous Flow Process: For large-scale production, a continuous flow process can be employed, where the reactants are continuously fed into a reactor, and the product is continuously collected.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can be performed to replace the boronic acid group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidized Derivatives: Various oxidized forms of the compound can be obtained.
Reduced Forms: Reduced derivatives of the compound can be synthesized.
Substituted Derivatives: Different substituted derivatives can be produced by replacing the boronic acid group.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used in organic synthesis as a building block for the construction of complex molecules. Biology: It is used in biological studies to investigate the role of boronic acids in biological systems. Medicine: Industry: It is used in the development of new materials and catalysts.
Mecanismo De Acción
The compound exerts its effects through its interaction with biological targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other functional groups, which can modulate biological processes.
Molecular Targets and Pathways Involved:
Enzymes: The compound can inhibit or activate certain enzymes by binding to their active sites.
Receptors: It can interact with receptors to modulate their activity.
Pathways: The compound can affect various signaling pathways involved in cellular processes.
Comparación Con Compuestos Similares
Boronic Acids: Other boronic acids with different substituents.
Pyrazole Derivatives: Other pyrazole derivatives with different functional groups.
Uniqueness:
The presence of both the boronic acid and pyrazole groups in the same molecule makes this compound unique and versatile in its applications.
Propiedades
IUPAC Name |
3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BN2O4/c1-15(2)16(3,4)23-17(22-15)11-7-5-10(6-8-11)12-9-13(14(20)21)19-18-12/h5-9H,1-4H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMFUKYFKXVMSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NNC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(1,3-Dioxoisoindol-2-yl)ethyl]pyrazole-4-boronic acid pincol ester](/img/structure/B7956409.png)
![1-[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-2-one](/img/structure/B7956426.png)
![1-[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B7956434.png)
![1-[4-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B7956439.png)
![1-[4-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B7956448.png)




![2,5-Dimethyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazol-3-amine](/img/structure/B7956492.png)
![(Z)-N-{[2-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene}hydroxylamine](/img/structure/B7956500.png)
![Ethyl 2-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-oxoacetate](/img/structure/B7956505.png)
![2,5-Dimethyl-4-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazol-3-amine](/img/structure/B7956506.png)
